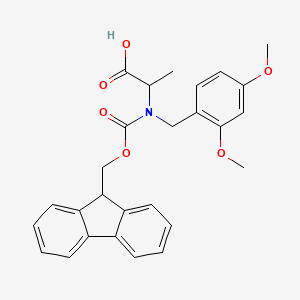

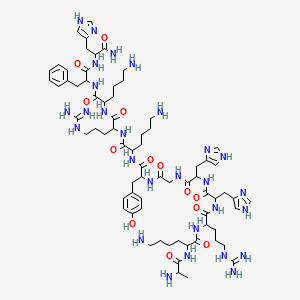

![molecular formula C25H37N7Na3O18P3S B13399109 trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetoacetyl coenzyme A sodium salt is a biochemical compound that plays a crucial role in various metabolic pathways. It is a sodium salt form of acetoacetyl coenzyme A, which is involved in the synthesis of important biomolecules such as cholesterol and ketone bodies. This compound is essential in the mevalonate pathway, which is critical for the biosynthesis of terpenoids and steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoacetyl coenzyme A sodium salt can be synthesized through the Claisen condensation reaction of two molecules of acetyl coenzyme A. This reaction is catalyzed by the enzyme acetoacetyl coenzyme A thiolase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C .

Industrial Production Methods

Industrial production of acetoacetyl coenzyme A sodium salt often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce large quantities of this compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Acetoacetyl coenzyme A sodium salt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form acetyl coenzyme A and carbon dioxide.

Reduction: It can be reduced to form 3-hydroxybutyryl coenzyme A.

Condensation: It participates in the condensation reactions to form larger molecules such as 3-hydroxy-3-methylglutaryl coenzyme A.

Common Reagents and Conditions

Oxidation: Common reagents include NAD+ and oxygen, with the reaction typically occurring in the mitochondria.

Reduction: NADPH is a common reducing agent, and the reaction occurs in the cytosol.

Condensation: Enzymes such as HMG-CoA synthase are used, with the reaction occurring in the cytosol.

Major Products

Oxidation: Acetyl coenzyme A and carbon dioxide.

Reduction: 3-Hydroxybutyryl coenzyme A.

Condensation: 3-Hydroxy-3-methylglutaryl coenzyme A.

Scientific Research Applications

Acetoacetyl coenzyme A sodium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of cholesterol and ketone bodies.

Medicine: It is used in research related to metabolic disorders and the development of drugs targeting metabolic pathways.

Industry: It is used in the production of biodegradable polymers such as polyhydroxyalkanoates

Mechanism of Action

Acetoacetyl coenzyme A sodium salt exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as acetoacetyl coenzyme A thiolase and HMG-CoA synthase. These enzymes catalyze the formation of acetyl coenzyme A and 3-hydroxy-3-methylglutaryl coenzyme A, respectively. The compound is involved in the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids .

Comparison with Similar Compounds

Similar Compounds

Acetyl coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.

Succinyl coenzyme A: Participates in the citric acid cycle and heme synthesis.

Malonyl coenzyme A: Involved in fatty acid synthesis.

Uniqueness

Acetoacetyl coenzyme A sodium salt is unique due to its specific role in the mevalonate pathway and its involvement in the biosynthesis of terpenoids and steroids. Unlike other coenzyme A derivatives, it serves as a precursor for 3-hydroxy-3-methylglutaryl coenzyme A, which is a key intermediate in cholesterol biosynthesis .

Properties

Molecular Formula |

C25H37N7Na3O18P3S |

|---|---|

Molecular Weight |

917.6 g/mol |

IUPAC Name |

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C25H40N7O18P3S.3Na/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t14-,18-,19-,20?,24-;;;/m1.../s1 |

InChI Key |

KJJYKBIEKQJXHM-YRWRHZSKSA-K |

Isomeric SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)

![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)

![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)

![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)

![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)

![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)